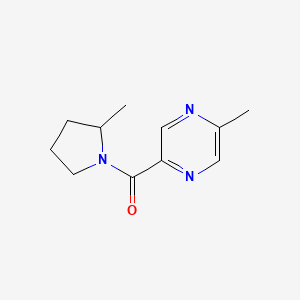
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a difluoromethyl group, and an aminocyclopropyl moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under appropriate reaction conditions.
Cyclopropylation: The aminocyclopropyl moiety can be introduced through a cyclopropanation reaction, typically using a cyclopropylamine derivative.
Final Coupling: The final step involves coupling the morpholine ring with the aminocyclopropyl and difluoromethyl groups under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound shares a similar structural framework but lacks the difluoromethyl and aminocyclopropyl groups.
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: This compound contains a difluoromethyl group but differs in the presence of a hydroxyl group instead of the aminocyclopropyl moiety.
tert-Butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate: This compound also features a difluoromethyl group but has a different ring structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22F2N2O3 |
|---|---|
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
tert-butyl 3-[(1-aminocyclopropyl)-difluoromethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C13H22F2N2O3/c1-11(2,3)20-10(18)17-6-7-19-8-9(17)13(14,15)12(16)4-5-12/h9H,4-8,16H2,1-3H3 |
InChI-Schlüssel |
XJBFQEJDZBTFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(C2(CC2)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



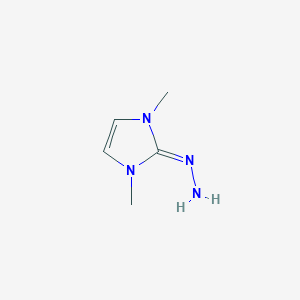
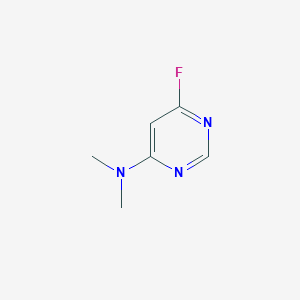
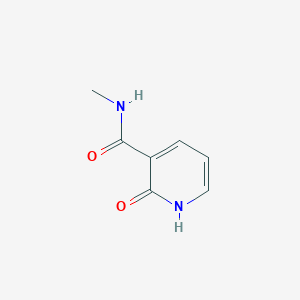
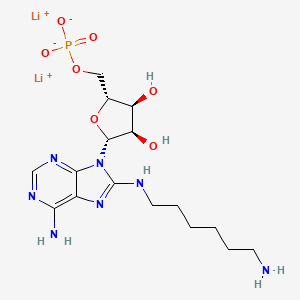
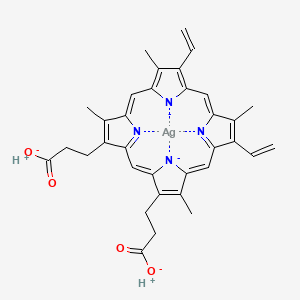

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
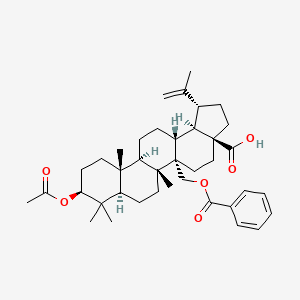

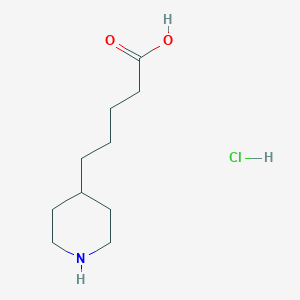
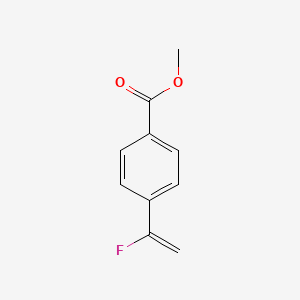
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
